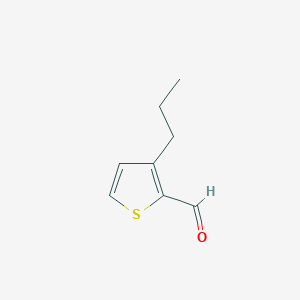

3-Propylthiophene-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

163460-98-8 |

|---|---|

Molecular Formula |

C8H10OS |

Molecular Weight |

154.23 g/mol |

IUPAC Name |

3-propylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C8H10OS/c1-2-3-7-4-5-10-8(7)6-9/h4-6H,2-3H2,1H3 |

InChI Key |

LVILUBAIANFMFQ-UHFFFAOYSA-N |

SMILES |

CCCC1=C(SC=C1)C=O |

Canonical SMILES |

CCCC1=C(SC=C1)C=O |

Synonyms |

2-Thiophenecarboxaldehyde, 3-propyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Propylthiophene 2 Carbaldehyde and Its Precursors

Regioselective Synthesis of Propylthiophene Derivatives

The regioselective introduction of an alkyl group, such as a propyl group, onto the thiophene (B33073) ring is a critical first step in the synthesis of 3-propylthiophene-2-carbaldehyde. The two most reactive positions on the thiophene ring are the α-carbons (positions 2 and 5), which are adjacent to the sulfur atom. wikipedia.org Therefore, direct alkylation often leads to a mixture of 2- and 3-substituted products. To achieve the desired 3-propylthiophene (B73865), specific synthetic strategies are required.

Lithiation-Based Approaches for Thiophene Functionalization

Lithiation is a powerful tool for the regioselective functionalization of thiophene. The reaction of thiophene with a strong base, such as n-butyllithium (n-BuLi), results in deprotonation to form a thienyllithium species. rroij.com This organolithium intermediate is a potent nucleophile and can react with various electrophiles to introduce substituents at specific positions. rroij.comrug.nl

The position of lithiation on the thiophene ring can be directed by the presence of a directing group or through halogen-metal exchange. For instance, starting with a pre-functionalized thiophene, such as 3-bromothiophene (B43185), treatment with n-BuLi at low temperatures leads to the formation of 3-thienyllithium via halogen-metal exchange. This species can then be reacted with a propylating agent, like propyl bromide, to yield 3-propylthiophene. mdpi.comresearchgate.net

Alternatively, direct C-H lithiation of thiophene itself with n-BuLi primarily occurs at the 2-position due to the higher acidity of the α-protons. rroij.com To achieve 3-substitution, a blocking group can be introduced at the 2- and 5-positions, followed by lithiation at the 3-position and subsequent reaction with an electrophile. Another approach involves the use of a directing group at the 2-position that promotes lithiation at the adjacent 3-position.

A documented synthesis of 2-propylthiophene (B74554) involves the lithiation of thiophene with n-BuLi at -78 °C, followed by reaction with n-propyl bromide. researchgate.net While this produces the 2-substituted isomer, the principle of lithiation followed by alkylation is a cornerstone of thiophene chemistry. researchgate.net

Acylation and Subsequent Reduction for Alkylthiophene Formation

Another strategy for the synthesis of alkylthiophenes involves a two-step process of Friedel-Crafts acylation followed by reduction of the resulting acyl group. The acylation of thiophene typically occurs at the 2-position due to the high electrophilicity of this site. wikipedia.orgtsijournals.comgoogle.com For example, reacting thiophene with an acylating agent such as propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, stannic chloride) would yield 2-propionylthiophene. google.com

To obtain the corresponding alkylthiophene, the carbonyl group of the acylthiophene must be reduced. Several methods are available for this transformation, including the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is also an effective method for the reduction of acylthiophenes to alkylthiophenes. studysmarter.co.ukacs.org

While direct acylation at the 3-position is less favored, it can be achieved by employing specific reaction conditions or by using a starting material where the more reactive 2- and 5-positions are blocked. Once 3-acylthiophene is obtained, the same reduction methods can be applied to form 3-alkylthiophene.

Formylation Strategies for the Carbaldehyde Moiety

With 3-propylthiophene in hand, the next critical step is the introduction of a formyl group (-CHO) at the 2-position to yield the target molecule, this compound.

Direct Formylation Techniques (e.g., using N,N-Dimethylformamide)

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. organic-chemistry.orgjk-sci.comwikipedia.org This reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.org The Vilsmeier reagent is an electrophilic species that attacks the electron-rich thiophene ring. wikipedia.org

For 3-propylthiophene, the Vilsmeier-Haack reaction is expected to proceed with high regioselectivity, with the formyl group being introduced at the vacant and highly activated 2-position. The electron-donating nature of the propyl group at the 3-position further activates the thiophene ring towards electrophilic substitution, particularly at the adjacent 2- and 4-positions. Steric hindrance from the propyl group generally favors substitution at the 2-position. The reaction is typically followed by an aqueous workup to hydrolyze the intermediate iminium salt to the desired aldehyde. wikipedia.org

Another direct formylation method involves the reaction of a lithiated thiophene with DMF. As discussed previously, lithiation of a suitably protected or substituted thiophene can generate a nucleophilic species at the desired position. For instance, if 3-propyl-2-lithiothiophene could be generated, its reaction with DMF would provide a direct route to this compound after hydrolysis. researchgate.net

Oxidative Approaches to Aldehyde Formation

Oxidative methods can also be employed to introduce the aldehyde functionality. This typically involves the oxidation of a precursor functional group, such as a methyl or hydroxymethyl group, at the desired position. For example, if 2-methyl-3-propylthiophene (B2413968) were available, it could potentially be oxidized to this compound. However, controlling the oxidation to the aldehyde stage without over-oxidation to the carboxylic acid can be challenging and often requires specific oxidizing agents like manganese dioxide or selenium dioxide.

A more controlled approach involves the introduction of a hydroxymethyl group, which can then be oxidized to the aldehyde. This can be achieved by reacting a lithiated thiophene with formaldehyde (B43269). For instance, reaction of 3-propyl-2-lithiothiophene with formaldehyde would yield (3-propylthiophen-2-yl)methanol. Subsequent oxidation of this alcohol using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would afford this compound.

Multi-step Synthetic Protocols for this compound Access

The synthesis of this compound is inherently a multi-step process, combining the strategies for alkylation and formylation. A common and logical synthetic route would be:

Synthesis of 3-Bromothiophene: This can be achieved through the bromination of thiophene, often requiring specific conditions to favor the 3-isomer or separation from the major 2-bromo isomer.

Formation of 3-Propylthiophene: 3-Bromothiophene can be converted to 3-thienyllithium or a Grignard reagent, followed by reaction with a propylating agent like propyl bromide. Alternatively, a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki or Kumada coupling) between 3-bromothiophene and a propyl-containing organometallic reagent can be employed.

Formylation of 3-Propylthiophene: The resulting 3-propylthiophene is then subjected to a formylation reaction, most commonly the Vilsmeier-Haack reaction using DMF and POCl₃, to introduce the aldehyde group at the 2-position.

A reported multi-step synthesis leading to a related structure, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, starts from thiophene and proceeds through a series of bromination, lithiation/alkylation, and formylation steps, highlighting the utility of these fundamental reactions in building complex thiophene derivatives. mdpi.com Similarly, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide from thiophene involved successive direct lithiations and a bromination reaction. researchgate.net These examples underscore the modularity and power of combining these synthetic methodologies to access highly substituted thiophenes.

Convergent and Linear Synthetic Routes

An example of a linear synthesis to a related precursor, N-phenyl-5-propylthiophene-2-carboxamide, is outlined below:

| Step | Reactant | Reagents | Product | Yield (%) |

| 1 | Thiophene | 1. n-BuLi 2. n-PrBr | 2-Propylthiophene | - |

| 2 | 2-Propylthiophene | 1. n-BuLi 2. Phenylisocyanate | N-phenyl-5-propylthiophene-2-carboxamide | 91 |

This table illustrates a two-step sequence to a key precursor.

Chemo- and Regioselective Transformations

The successful synthesis of this compound is highly dependent on chemo- and regioselective transformations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another. conicet.gov.ar

A powerful tool for achieving regioselectivity in thiophene chemistry is directed ortho-metalation, often using organolithium reagents like n-butyllithium (n-BuLi). The position of lithiation on the thiophene ring can be directed by existing substituents. For example, starting with 2-propylthiophene, lithiation preferentially occurs at the 5-position due to the directing effect of the alkyl group. Subsequent quenching with an electrophile, such as N,N-dimethylformamide (DMF), introduces a formyl group at that position.

A key transformation in the synthesis of a precursor to this compound involves the amide-directed lithiation of N-phenyl-5-propylthiophene-2-carboxamide. mdpi.com In this case, the amide group directs the lithiation to the adjacent 3-position. Quenching this lithiated intermediate with DMF then selectively installs the formyl group at the C3 position, leading to 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide in good yield. mdpi.com This highlights a highly regioselective formylation step.

The following table details a specific chemo- and regioselective formylation reaction:

| Reactant | Reagents | Product | Yield (%) | Reference |

| N-phenyl-5-propylthiophene-2-carboxamide | 1. n-BuLi 2. DMF | 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide | 77 | mdpi.com |

This table showcases a specific example of a regioselective formylation.

Further functionalization, such as bromination, can also be carried out with high regioselectivity. The bromination of 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide using bromine in acetic acid and chloroform (B151607) selectively yields the 4-bromo derivative. mdpi.com

Catalytic Approaches in this compound Synthesis

Transition metal catalysis offers powerful and often more direct methods for the synthesis of functionalized aromatic compounds, including this compound. These methods can provide alternative routes that may avoid the use of stoichiometric organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the synthesis of thiophene derivatives. While a direct palladium-catalyzed synthesis of this compound is not extensively detailed in the provided context, the principles of these reactions are highly relevant.

One of the most important palladium-catalyzed reactions is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate. researchgate.netnih.gov This reaction could be envisioned for the synthesis of this compound by, for example, coupling a propyl-substituted thiophene boronic acid with a 2-halothiophene-2-carbaldehyde derivative, or vice versa. The catalytic cycle for Suzuki-Miyaura coupling generally involves oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. nih.gov

Another relevant palladium-catalyzed reaction is the formylation of aryl halides. A comprehensive study on the palladium-catalyzed formylation of aryl bromides using synthesis gas (a mixture of CO and H₂) has been reported. rsc.org This reaction proceeds via an acylpalladium complex which is then hydrogenated to the aldehyde. rsc.org This methodology could potentially be applied to a 3-propyl-2-bromothiophene to directly install the aldehyde group.

The table below summarizes the key steps in a general palladium-catalyzed cross-coupling cycle:

| Step | Description |

| Oxidative Addition | The organic halide adds to the Pd(0) catalyst to form a Pd(II) intermediate. |

| Transmetalation | The organometallic coupling partner transfers its organic group to the Pd(II) complex. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. |

This table outlines the fundamental steps of a typical palladium-catalyzed cross-coupling reaction.

Other Transition Metal-Catalyzed Syntheses

Besides palladium, other transition metals such as nickel, copper, and rhodium are also employed in the synthesis of thiophene derivatives and related transformations.

Nickel-catalyzed reactions, particularly Kumada catalyst-transfer polymerization, are widely used for the synthesis of poly(3-alkylthiophene)s. While this is a polymerization reaction, the underlying principles of nickel-catalyzed cross-coupling of thiophene monomers are relevant. Nickel catalysts are also used in direct arylation polymerization of thiophene heteroaryls.

Copper-catalyzed reactions are also valuable in heterocyclic synthesis. For example, copper has been used to catalyze the synthesis of polysubstituted thiophene-fused systems.

Rhodium-catalyzed hydroformylation is a powerful method for converting alkenes to aldehydes. This reaction could potentially be applied to a precursor such as 3-propyl-2-vinylthiophene to introduce the formyl group directly at the 2-position. The regioselectivity of rhodium-catalyzed hydroformylation can often be controlled by the choice of ligands. researchgate.net

While specific examples for the direct synthesis of this compound using these other transition metals are not detailed in the provided search context, their general utility in C-C and C-H bond functionalization of thiophenes suggests their potential applicability.

Reactivity and Mechanistic Investigations of 3 Propylthiophene 2 Carbaldehyde

Electrophilic Reactivity of the Carbaldehyde Group

The aldehyde functional group in 3-propylthiophene-2-carbaldehyde is a key site for chemical reactions due to the electrophilic nature of the carbonyl carbon. This electrophilicity arises from the polarization of the carbon-oxygen double bond, rendering the carbon atom susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound serves as an excellent electrophile, readily undergoing nucleophilic addition reactions. masterorganicchemistry.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. masterorganicchemistry.com The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions. For instance, the addition can be reversible or irreversible depending on the basicity of the nucleophile. masterorganicchemistry.com

Condensation Reactions and Imine Formation

This compound can participate in condensation reactions with various nucleophiles. A notable example is the reaction with primary amines to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is reversible and typically involves the elimination of a water molecule. youtube.comyoutube.com The formation of the C=N double bond in the imine product is a characteristic feature of this transformation. youtube.comyoutube.com The reaction mechanism proceeds through a series of steps initiated by the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and elimination of water. libretexts.orglibretexts.org The pH of the reaction medium can be a critical factor, with optimal rates often observed under mildly acidic conditions. libretexts.org

The general mechanism for imine formation is as follows:

Nucleophilic attack: The primary amine attacks the electrophilic carbonyl carbon. libretexts.orglibretexts.org

Proton transfer: A proton is transferred to form a neutral carbinolamine. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated. libretexts.orglibretexts.org

Elimination of water: A molecule of water is eliminated, forming an iminium ion. libretexts.org

Deprotonation: The iminium ion is deprotonated to yield the final imine product. libretexts.org

Aromatic Reactivity of the Thiophene (B33073) Ring

The thiophene ring in this compound exhibits aromatic character and can undergo various substitution reactions. The substituents on the ring, namely the propyl group and the carbaldehyde group, influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

Thiophene rings are generally more reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609). pearson.com The substitution typically occurs preferentially at the C2 (or α) position. pearson.com In this compound, the existing substituents direct incoming electrophiles. The interplay between the electron-donating propyl group and the electron-withdrawing carbaldehyde group, along with their positions on the ring, dictates the preferred site of substitution.

Directed Metalation Group Effects of the Carbaldehyde Moiety

The carbaldehyde group can act as a directed metalation group (DMG), influencing the regioselectivity of lithiation reactions. nih.gov This effect is crucial in the synthesis of specifically substituted thiophene derivatives. For example, in a related system, a formyl group directs lithiation to the adjacent position on the thiophene ring. This directed ortho metalation allows for the introduction of various electrophiles at a specific site.

Halogenation Studies (e.g., Bromination)

The halogenation of substituted thiophenes is a well-studied reaction. In the context of a related compound, 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, bromination using bromine in acetic acid resulted in the substitution of a bromine atom at the C4 position of the thiophene ring. mdpi.com This demonstrates the regioselective nature of halogenation on a substituted thiophene ring. The synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved through a multi-step process involving successive direct lithiations and a final bromination step. mdpi.com

Structure-Reactivity Relationships in this compound Systems

The reactivity of this compound is intrinsically linked to the electronic and steric properties of its constituent parts: the thiophene ring, the aldehyde group, and the propyl substituent. The thiophene ring, being an electron-rich aromatic system, influences the reactivity of the attached aldehyde. The sulfur heteroatom in the thiophene ring can participate in the delocalization of electrons, which can either activate or deactivate the aldehyde group towards nucleophilic attack, depending on the position of substitution.

The position of the propyl group at the 3-position is critical. It exerts an electron-donating inductive effect (+I), which increases the electron density on the thiophene ring. This, in turn, can modulate the electrophilicity of the carbaldehyde carbon at the 2-position. Furthermore, the steric bulk of the propyl group can influence the approach of reagents to the aldehyde, potentially directing the stereochemical outcome of reactions.

Research into related substituted thiophene-2-carbaldehydes has provided insights that can be extrapolated to the 3-propyl derivative. For instance, the synthesis of various 4-arylthiophene-2-carbaldehydes via Suzuki-Miyaura cross-coupling reactions highlights the reactivity of the thiophene ring and its tolerance to palladium-catalyzed C-C bond formation. researchgate.net Similarly, studies on 3-arylthiophene-2-carbaldehydes, synthesized from 3-bromothiophene-2-carbaldehyde, underscore the utility of this scaffold in creating diverse molecular libraries. mdpi.com

The aldehyde group itself is a key reactive center, participating in a wide range of chemical transformations including oxidations, reductions, and C-C bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. The presence of the 3-propyl group can influence the kinetics and thermodynamics of these reactions.

A summary of the key structural features of this compound and their influence on its reactivity is presented in the table below.

| Structural Feature | Influence on Reactivity |

| Thiophene Ring | Electron-rich aromatic system, influences the electronic properties of the aldehyde. |

| Aldehyde Group (at C2) | Primary site for nucleophilic attack and various organic transformations. |

| Propyl Group (at C3) | Exerts a +I (electron-donating) effect, potentially modulating the electrophilicity of the aldehyde. Provides steric hindrance that can influence reaction pathways. |

| Sulfur Heteroatom | Participates in electron delocalization within the ring. |

Role in Catalytic Processes and Enhancement of Reaction Efficiencies

While this compound may not always act as a catalyst itself, it serves as a crucial precursor and building block in the synthesis of molecules that are active in catalytic processes or possess enhanced biological or material properties. The structural framework of 3-propylthiophene (B73865) is often integrated into larger, more complex molecules where its specific substitution pattern is key to the final compound's function.

The synthesis of thieno[2,3-b]pyridin-4-one derivatives, for example, showcases how substituted thiophenes can be elaborated into potent and orally bioavailable non-peptide luteinizing hormone-releasing hormone (LHRH) receptor antagonists. nih.gov In such syntheses, the initial thiophene derivative, conceptually similar to this compound, provides the foundational scaffold. The nature and position of the substituents on the thiophene ring are critical for the ultimate biological activity of the target molecule, demonstrating a clear structure-activity relationship. nih.gov

Furthermore, the aldehyde functionality of this compound is a versatile handle for introducing further molecular complexity. It can be a key reactant in multi-component reactions, where several molecules combine in a one-pot synthesis to form a complex product. The efficiency of such reactions can be significantly enhanced by the use of appropriate catalysts, which can selectively activate the aldehyde for the desired transformation. rsc.org

The polymerization of thiophene-2-carbaldehyde (B41791) and its derivatives, often initiated by acid catalysts, leads to the formation of conductive polymers. nih.govchemeo.com The properties of these polymers, such as their conductivity and morphology, are highly dependent on the nature of the substituents on the thiophene ring. A propyl group at the 3-position would influence the solubility and processing characteristics of the resulting polymer, as well as its electronic properties.

The table below summarizes the role of this compound in synthetic strategies that often involve catalysis.

| Application Area | Role of this compound |

| Pharmaceutical Synthesis | Serves as a key building block for complex, biologically active molecules. The 3-propyl group contributes to the overall structure-activity relationship of the final product. nih.gov |

| Materials Science | Acts as a monomer or precursor for the synthesis of functional polymers, where the propyl group can tune the material's properties. nih.govchemeo.com |

| Multi-Component Reactions | The aldehyde group is a reactive handle for efficient, one-pot syntheses of complex organic molecules, often facilitated by a catalyst. rsc.org |

| Organic Synthesis | A versatile intermediate for the introduction of the 3-propylthiophene moiety into a wide range of organic structures. |

Derivatization Strategies and Synthetic Transformations of 3 Propylthiophene 2 Carbaldehyde

Formation of Advanced Thiophene-Based Building Blocks

The aldehyde group of 3-propylthiophene-2-carbaldehyde is a key handle for the synthesis of various functionalized thiophenes. These transformations are fundamental in medicinal chemistry and materials science for creating novel compounds with specific properties.

The oxidation of this compound yields 3-propylthiophene-2-carboxylic acid. This transformation is a common and crucial step in creating a variety of derivatives. The resulting carboxylic acid can then be converted to its corresponding esters through esterification reactions. masterorganicchemistry.comderpharmachemica.comchemguide.co.ukyoutube.com

The Fischer-Speier esterification, a classic method, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.uk This equilibrium-driven reaction often uses the alcohol as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com Various other catalysts can also be employed to facilitate this transformation. derpharmachemica.comorganic-chemistry.org

These ester derivatives are valuable intermediates in organic synthesis. For example, they can undergo further reactions to produce a wide array of compounds with potential biological activity or unique material properties.

Table 1: Synthesis of Carboxylic Acid and Ester Derivatives

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | Oxidation (e.g., with a suitable oxidizing agent) | 3-Propylthiophene-2-carboxylic acid |

| 3-Propylthiophene-2-carboxylic acid | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | 3-Propylthiophene-2-carboxylate ester |

Amide and carboxamide derivatives of this compound are another important class of compounds, often synthesized for their potential pharmacological activities. mdpi.comresearchgate.netnih.govresearchgate.net One common route to these derivatives involves the initial conversion of the aldehyde to the corresponding carboxylic acid, as described previously. The carboxylic acid can then be coupled with an appropriate amine to form the amide bond.

Alternatively, direct conversion of the aldehyde to a carboxamide derivative has been reported. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved through a multi-step process starting from thiophene (B33073), involving successive lithiation and formylation steps. mdpi.comresearchgate.net This demonstrates the feasibility of introducing both the formyl and carboxamide groups onto the thiophene ring system. The synthesis of N-phenyl-5-propylthiophene-2-carboxamide has also been described, starting from 2-propylthiophene (B74554). mdpi.com

The choice of synthetic route and the specific amine used for amidation allows for the creation of a diverse library of thiophene-based carboxamides for various applications. nih.govnih.gov

Table 2: Synthesis of Amide and Carboxamide Derivatives

| Starting Material | Key Transformation | Product |

|---|---|---|

| 3-Propylthiophene-2-carboxylic acid | Amine (R₂NH), Coupling Agent | 3-Propylthiophene-2-carboxamide |

| 2-Propylthiophene | Lithiation, reaction with phenylisocyanate | N-Phenyl-5-propylthiophene-2-carboxamide mdpi.com |

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.orglibretexts.orgpressbooks.pub In the context of this compound, this reaction allows for the introduction of a carbon-carbon double bond at the 2-position of the thiophene ring.

The reaction involves the use of a phosphorus ylide, also known as a Wittig reagent. libretexts.orglibretexts.org This ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. libretexts.orgpressbooks.pub The ylide then reacts with the aldehyde in this compound to form a four-membered ring intermediate called an oxaphosphetane. libretexts.org This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org

The Wittig reaction offers a high degree of control over the position of the newly formed double bond, making it a valuable method for synthesizing specifically substituted alkenes derived from this compound. libretexts.org

Table 3: Wittig Reaction of this compound

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

|---|---|---|---|

| This compound | Phosphorus Ylide (Ph₃P=CHR) | Oxaphosphetane | (E/Z)-1-(3-propylthiophen-2-yl)alk-1-ene + Triphenylphosphine oxide |

Beyond the Wittig reaction, other methods can be employed to introduce acetylene (B1199291) and alkene functionalities. For instance, the condensation of 3-aryl-thiophene-2-carboxaldehydes with various aryl and heteroaryl methyl ketones in the presence of a base can lead to the formation of chalcone (B49325) derivatives, which contain an α,β-unsaturated ketone system. researchgate.net This type of reaction extends the conjugation of the thiophene system and provides a scaffold for further chemical modifications.

Furthermore, alkyne functionalities can be incorporated into thiophene-containing molecules, which can then undergo further annulation reactions to create more complex polycyclic systems. rsc.org

Annulation and Ring-Forming Reactions

Annulation reactions are chemical transformations that result in the formation of a new ring fused to an existing one. rsc.orgrsc.org this compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, particularly those containing the thieno[2,3-d]pyrimidine (B153573) core. nih.govnih.gov

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds with significant interest due to their diverse biological activities. nih.govnih.govmdpi.com The synthesis of these systems often starts from 2-aminothiophene-3-carboxylate or 2-aminothiophene-3-carbonitrile (B183302) derivatives. While not a direct reaction of this compound, the functional group transformations discussed earlier can provide pathways to these necessary precursors.

For example, a 2-amino-3-substituted thiophene can be cyclized with various one-carbon synthons to form the pyrimidine (B1678525) ring. A common method involves heating the 2-aminothiophene derivative with formamide (B127407) to construct the thieno[2,3-d]pyrimidin-4-one skeleton. nih.govmdpi.com Further modifications, such as conversion of the keto group to a thione, can also be achieved. nih.gov

The versatility of the thiophene ring and the reactivity of the aldehyde group in this compound allow for the strategic synthesis of precursors that can then be used in these annulation reactions to build complex, biologically relevant molecules. nih.govresearchgate.net

Access to Other Fused Heterocyclic Architectures

The aldehyde functionality of this compound is a versatile handle for constructing fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry and materials science. The synthesis typically proceeds through a multi-step, one-pot sequence initiated by a condensation reaction.

A prominent strategy involves the Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, such as a cyano-acetamide or related amide. wikipedia.orgsigmaaldrich.com This initial step forms an α,β-unsaturated intermediate. Subsequent cyclization, often induced by a change in reaction conditions or the addition of a catalyst, leads to the formation of the fused pyrimidine ring.

For instance, reacting this compound with a suitable amide in the presence of a catalyst can yield 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones. The reaction pathway leverages the aldehyde as an electrophile to build the core structure, which is then annulated to the thiophene ring. This methodology is analogous to established syntheses of fused pyrimidines from other 2-aminothiophene derivatives. researchgate.net

Another powerful method for creating fused thiophenes is the Gewald reaction, which typically synthesizes 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester, and elemental sulfur. wikipedia.orgorganic-chemistry.org While this compound itself is the product of such transformations, its derivatives can be used in subsequent cyclizations. For example, a 2-aminothiophene-3-carboxamide (B79593) derived from a Gewald-type synthesis can react with aldehydes to form thieno[2,3-d]pyrimidinones. researchgate.net This highlights the utility of the thiophene-carbaldehyde scaffold in building complex, multi-ring systems.

Introduction of Complex Substituents via Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are indispensable tools for introducing aryl, heteroaryl, and other complex substituents onto the thiophene nucleus, profoundly modifying the electronic and steric properties of the parent molecule.

The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgnih.gov To apply this to this compound, a halogen atom must first be introduced at a specific position on the thiophene ring, typically at the C4 or C5 position, to serve as the electrophilic partner.

The synthesis of a precursor like 5-bromo-3-propylthiophene-2-carbaldehyde is a necessary first step. This halogenated derivative can then undergo Suzuki-Miyaura coupling with a variety of aryl- or heteroarylboronic acids or their esters. nih.govnih.gov These reactions exhibit excellent functional group tolerance, leaving the aldehyde group intact for further transformations. The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, base (e.g., K₃PO₄, Na₂CO₃), and solvent system is crucial for optimizing reaction yields. nih.govnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions on a Halogenated Thiophene-2-carbaldehyde (B41791) Scaffold Note: This table illustrates typical conditions and outcomes for Suzuki coupling on a thiophene-2-carbaldehyde core, based on established literature. nih.govnih.gov

| Halogenated Thiophene Reactant | Boronic Acid/Ester | Catalyst / Base | Product | Yield (%) |

|---|---|---|---|---|

| 4-Bromo-thiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-Phenylthiophene-2-carbaldehyde | ~85% |

| 4-Bromo-thiophene-2-carbaldehyde | 4-Tolylboronic acid | Pd(PPh₃)₄ / KOH | 4-(p-Tolyl)thiophene-2-carbaldehyde | ~80% |

| 4-Bromo-thiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | ~90% |

Beyond the Suzuki reaction, other palladium-catalyzed cross-coupling methods like the Stille and Negishi reactions offer alternative pathways for C-C bond formation. libretexts.org The general catalytic cycle for these reactions is similar, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net

Stille Coupling: This reaction utilizes organotin (stannane) reagents as the nucleophilic partner. It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback. For a substrate like 5-bromo-3-propylthiophene-2-carbaldehyde, a Stille coupling with an arylstannane (e.g., Ar-Sn(Bu)₃) in the presence of a palladium catalyst would yield the corresponding aryl-substituted thiophene.

Negishi Coupling: The Negishi reaction employs organozinc reagents, which are more reactive than organoboranes but less tolerant of functional groups and are sensitive to air and water. libretexts.org This method can be particularly useful for forming bonds between two sp²-hybridized carbons or between sp² and sp³ carbons. The coupling of a halogenated this compound with an organozinc compound (e.g., Ar-ZnCl) would provide the desired biaryl product.

These methodologies expand the synthetic toolkit, allowing for the introduction of a vast range of substituents that may be inaccessible through Suzuki-Miyaura coupling.

Functionalization for Advanced Chromophore and Functional Molecule Development

The aldehyde group of this compound is a key functional handle for the synthesis of advanced chromophores and dyes. By extending the π-conjugated system through condensation reactions, molecules with tailored optical and electronic properties can be created.

The Knoevenagel condensation is a primary method used for this purpose. wikipedia.orgsigmaaldrich.com This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgorganic-chemistry.org Common active methylene compounds include malononitrile, cyanoacetic esters, and barbituric acid derivatives.

The resulting product is an α,β-unsaturated system where the thiophene ring acts as an electron donor (D) and the newly formed group acts as an electron acceptor (A), connected by a π-bridge. This "D-π-A" architecture is fundamental to the design of many organic dyes, non-linear optical materials, and sensitizers for dye-sensitized solar cells. The propyl group at the 3-position enhances solubility in organic solvents without significantly altering the electronic properties.

Table 2: Chromophore Synthesis via Knoevenagel Condensation of this compound

| Active Methylene Reactant | Electron-Withdrawing Groups (Z, Z') | Resulting Chromophore Structure |

|---|---|---|

| Malononitrile | -CN, -CN | 2-((3-Propylthiophen-2-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | -CN, -COOEt | Ethyl 2-cyano-3-(3-propylthiophen-2-yl)acrylate |

These transformations demonstrate how the relatively simple starting material, this compound, can be elaborated into complex molecules with specific functions, driven by the targeted reactivity of its aldehyde group.

Advanced Material Applications of 3 Propylthiophene 2 Carbaldehyde Derivatives

Organic Electronics and Optoelectronic Devices

The inherent properties of the thiophene (B33073) moiety, such as its electron-rich nature and propensity to form conjugated systems, make 3-Propylthiophene-2-carbaldehyde a valuable precursor for materials used in various electronic and optoelectronic devices.

Precursors for Conductive Polymers and Organic Semiconductors

Polythiophenes and their derivatives are a significant class of conductive polymers, and this compound serves as a key monomer in their synthesis. journalskuwait.orgcmu.edu The polymerization of thiophene-based monomers can be achieved through various methods, including chemical and electrochemical techniques, to yield polymers with extended π-conjugated backbones. journalskuwait.org These conjugated systems are essential for charge transport, making the resulting materials electrically conductive.

The presence of the propyl group on the thiophene ring enhances the solubility of the resulting polymers in common organic solvents. This improved processability is a crucial advantage for the fabrication of thin films, which are fundamental components of many electronic devices. cmu.edu The aldehyde functional group offers a site for further chemical modification, allowing for the fine-tuning of the polymer's electronic and physical properties. For instance, polymerization of thiophene-2-carbaldehyde (B41791) can proceed via the aldehyde group, leading to the formation of poly(thiophene-methine)s. journalskuwait.org

The resulting polymers exhibit semiconducting behavior, a key characteristic for their use in electronic components. journalskuwait.org The electrical and thermal properties of these polymers can be tailored by controlling the polymerization process and through the introduction of different functional groups. chemimpex.com

Table 1: Polymerization Methods for Thiophene Derivatives

| Polymerization Method | Description |

| Chemical Polymerization | Involves the use of a chemical initiator or catalyst, such as hydrochloric acid or ferric chloride, to induce polymerization of the thiophene monomer. journalskuwait.orgcmu.edu |

| Electrochemical Polymerization | An electric current is passed through a solution containing the monomer, causing it to polymerize and deposit as a film on an electrode. journalskuwait.org |

Components in Organic Photovoltaics and Solar Cells

Derivatives of this compound are utilized in the development of organic photovoltaics (OPVs) and solar cells. chemimpex.com Polythiophenes, synthesized from such precursors, are often employed as the electron donor material in the active layer of these devices. journalskuwait.org The function of the donor material is to absorb sunlight and generate excitons (bound electron-hole pairs), which then dissociate at the interface with an electron acceptor material to produce free charge carriers and, consequently, an electric current.

The performance of OPVs is highly dependent on the properties of the constituent materials, including their light absorption characteristics, energy levels, and charge carrier mobility. The ability to modify the structure of this compound allows for the synthesis of polymers with optimized properties for solar cell applications. For example, the introduction of different side chains can influence the polymer's morphology and packing in the solid state, which in turn affects charge transport. nih.gov

Role in Organic Light-Emitting Diodes (OLEDs) and Field-Effect Transistors (OFETs)

The semiconducting nature of polymers derived from this compound also makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemimpex.com In OLEDs, these materials can function as the emissive layer, where the recombination of electrons and holes leads to the generation of light. The color of the emitted light can be tuned by modifying the chemical structure of the polymer.

In OFETs, which are the fundamental building blocks of organic integrated circuits, polythiophene derivatives serve as the active semiconductor layer. nih.gov The performance of an OFET is characterized by its charge carrier mobility, which determines the switching speed of the transistor. Research has shown that the regioregularity of the polythiophene backbone and the nature of the side chains significantly impact the mobility. nih.gov For instance, introducing alkylthio side chains can enhance molecular packing and improve charge transport properties. nih.gov

Chemo- and Biosensor Development

The conductive and electrochemical properties of polymers derived from this compound make them excellent candidates for the development of chemo- and biosensors. mdpi.com These sensors operate on the principle that the interaction of the polymer with a specific analyte induces a measurable change in its electrical or optical properties.

For example, a sensor for the neurotransmitter dopamine (B1211576) has been developed using a composite material containing polypyrrole-3-carboxylic acid. mdpi.com The sensor's response is based on the electrochemical oxidation of dopamine at the surface of the polymer-modified electrode. mdpi.com Similarly, polythiophene-based sensors can be designed to detect a variety of chemical and biological species with high sensitivity and selectivity. cmu.edumdpi.com The aldehyde group of this compound provides a convenient handle for the immobilization of biorecognition elements, such as enzymes or antibodies, to create highly specific biosensors.

Table 2: Characteristics of a Dopamine Biosensor

| Feature | Value |

| Linear Detection Range | 5 to 180 µM mdpi.com |

| Limit of Detection (LOD) | 9.72 nM mdpi.com |

| Limit of Quantitation (LOQ) | 0.032 µM mdpi.com |

Electrochromic Device Applications

Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. Polymers derived from this compound exhibit electrochromic behavior, making them suitable for use in applications like smart windows, displays, and mirrors. rsc.orgmdpi.com

The color changes in these polymers are due to reversible redox reactions that alter the electronic structure of the conjugated backbone. rsc.org By applying a voltage, the polymer can be switched between its neutral and oxidized states, each having a distinct absorption spectrum and, therefore, a different color. rsc.orgcardiff.ac.uk The ability to process these polymers from solution is advantageous for the fabrication of large-area electrochromic devices. rsc.org Research has focused on synthesizing donor-acceptor copolymers to achieve low bandgaps and a wide range of colors with high contrast and good stability. rsc.org

Nonlinear Optical Materials and Their Design

Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. Organic materials, particularly those with extended π-conjugated systems, often exhibit significant NLO responses. nih.gov Derivatives of this compound are used to create polymers with third-order NLO properties, which are crucial for applications in optical switching, data storage, and image processing. nih.govresearchgate.net

The design of NLO materials often involves creating molecules with a donor-π-acceptor (D-π-A) structure to enhance intramolecular charge transfer. nih.gov The thiophene ring can act as part of the π-conjugated bridge, while the aldehyde group can be modified to introduce acceptor moieties. The delocalization of π-electrons along the polymer backbone is key to achieving a large NLO response. nih.gov Theoretical and experimental studies have shown that the NLO properties of polythiophenes can be tuned by modifying their chemical structure and by controlling the length of the conjugated chain. researchgate.netresearchgate.net

Coordination Chemistry and Ligand Design with 3 Propylthiophene 2 Carbaldehyde Derivatives

Synthesis of Polydentate Ligands (e.g., Thiophene-Substituted Terpyridine Derivatives)

The synthesis of polydentate ligands from 3-Propylthiophene-2-carbaldehyde can be achieved through established synthetic routes, primarily focusing on the formation of Schiff bases and terpyridine derivatives. These methods offer a high degree of flexibility, allowing for the fine-tuning of the ligand's electronic and steric properties.

One of the most effective methods for synthesizing terpyridine-like ligands involves a one-pot reaction. This approach typically includes the condensation of an aromatic aldehyde, such as this compound, with two equivalents of a substituted acetylpyridine in the presence of a base (like potassium hydroxide) and an ammonia (B1221849) source (such as aqueous ammonia). scribd.com This strategy is highly adaptable for creating symmetrical 4'-aryl-2,2':6',2''-terpyridine ligands and their isomers. scribd.com The resulting terpyridine ligand, featuring a central propyl-substituted thiophene (B33073) ring, can act as a tridentate donor, coordinating to metal centers through its three nitrogen atoms.

Another significant class of polydentate ligands derived from this compound are Schiff bases. These are synthesized through the condensation reaction between the aldehyde group of the thiophene derivative and the primary amino group of various amines. tijer.orgnih.gov This reaction creates an imine (C=N) linkage, which is crucial for the ligand's coordination properties. tijer.orgnih.gov Depending on the amine used, ligands with varying denticity (bidentate, tridentate, tetradentate) and donor atoms (e.g., N,N',O,S) can be prepared. nih.gov For instance, reacting this compound with diamines can yield tetradentate ligands. acs.org The synthetic flexibility of Schiff base formation allows for the creation of a vast library of ligands with tailored properties. nih.govnih.gov

Table 1: Representative Synthetic Routes for Polydentate Ligands

| Starting Material | Reagents | Ligand Type | General Reaction |

| This compound | 2-acetylpyridine, KOH, NH₃ | Thiophene-substituted terpyridine | Kröhnke annulation |

| This compound | N¹,N¹-diethylethane-1,2-diamine | Schiff Base (N,N'-bidentate) | Condensation |

| This compound | 2-aminobenzoic acid | Schiff Base (N,O-bidentate) | Condensation |

Metal Complexation Studies and Ligand-Metal Interactions

Ligands derived from this compound exhibit excellent chelating properties, readily forming stable complexes with a range of transition metal ions. tijer.org The coordination behavior is largely dictated by the structure of the ligand and the nature of the metal ion.

In the case of thiophene-substituted terpyridine ligands, they typically act as tridentate chelating agents, coordinating to the metal ion through the nitrogen atoms of the three pyridine (B92270) rings. nih.gov This coordination often results in the formation of stable octahedral complexes, particularly with d⁶ metal ions like Fe(II). nih.gov The resulting complexes can exhibit interesting photophysical and electrochemical properties, which are influenced by the electronic character of the thiophene substituent.

For Schiff base derivatives, the coordination mode can be more varied. Bidentate Schiff bases, for example, can form complexes with different geometries, such as tetrahedral or square planar, depending on the metal ion and the steric bulk of the ligand. nih.govacs.org For instance, Schiff bases derived from thiophene-2-carbaldehyde (B41791) have been shown to form distorted tetrahedral complexes with Zn(II) and Cd(II). nih.govacs.org The imine nitrogen is a primary coordination site, and other donor atoms within the ligand structure, such as phenolic oxygen or other nitrogen atoms, also participate in chelation. nih.gov The formation of these complexes is often confirmed through various spectroscopic techniques, including IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction.

Table 2: Characteristics of Representative Metal Complexes with Thiophene-Derived Ligands

| Ligand Type | Metal Ion | Coordination Geometry | Key Interaction |

| Thiophene-substituted terpyridine | Zn(II) | Distorted trigonal bipyramidal | N-donor coordination from pyridine rings researchgate.net |

| Thiophene-derived Schiff Base | Cu(II), Zn(II), Cd(II) | Distorted tetrahedral | N,N'-bidentate chelation through imine and amine nitrogens nih.govacs.org |

| Thiophene-derived Schiff Base | Co(II), Ni(II) | Tetrahedral / Square planar | N-donor coordination from imine nitrogen nih.gov |

| Thiophene carboxamide | Cu(II), Zn(II), Co(II) | Distorted octahedral / Square pyramidal / Tetrahedral | Bidentate coordination through carbonyl oxygen and pyridine nitrogen nih.gov |

Exploration of Applications for Metal-Ligand Complexes in Research

The metal complexes formed from this compound-derived ligands are being explored for a variety of research applications, owing to their diverse structural and electronic properties. rsc.orguaeu.ac.ae

A significant area of investigation is their potential as catalysts. tijer.org For example, iron-terpyridine complexes are known to be effective catalysts in various organic transformations. nih.gov The catalytic activity can be tuned by modifying the substituents on the terpyridine ligand, such as introducing the 3-propylthiophene (B73865) group. Furthermore, Schiff base metal complexes have been studied as catalysts in oxidation and polymerization reactions. tijer.org

Another prominent application is in the field of medicinal chemistry and chemical biology. nih.gov Thiophene-containing compounds and their metal complexes have demonstrated a broad spectrum of biological activities. nih.gov Schiff base complexes derived from thiophene-2-carboxaldehyde have shown promising antimicrobial and antifungal properties. tijer.orgnih.gov The metal complexes often exhibit enhanced biological activity compared to the free ligands, which is attributed to factors like increased lipophilicity and altered cell membrane permeability upon chelation. nih.govacs.org Research has also pointed towards the potential of such complexes as anticancer agents, with studies showing cytotoxicity against various cancer cell lines. acs.org

In materials science, terpyridine-based metal complexes are valued for their use in photovoltaics and as sensitizers in solar cells. nih.govrsc.orguaeu.ac.ae The strong absorption properties and electrochemical stability of these complexes make them suitable candidates for light-harvesting applications. The incorporation of a thiophene unit can further enhance these properties due to the electron-rich nature of the thiophene ring.

Table 3: Potential Research Applications of Metal Complexes

| Application Area | Type of Complex | Investigated Property/Activity |

| Catalysis | Iron-terpyridine complexes | Catalytic oxidation, polymerization tijer.orgnih.gov |

| Antimicrobial Agents | Thiophene-Schiff base complexes (Cu, Zn, Cd) | Activity against bacteria (e.g., E. coli, S. aureus) and fungi nih.govacs.org |

| Anticancer Research | Thiophene-Schiff base complexes (Co, Cu) | Cytotoxicity against human cancer cell lines acs.org |

| Materials Science | Terpyridine-based complexes | Photovoltaics, solar cell sensitizers, luminescent materials nih.govrsc.orguaeu.ac.ae |

Polymer Chemistry and Conductive Materials from 3 Propylthiophene 2 Carbaldehyde Derivatives

Oligothiophene Synthesis and Functionalization

Oligothiophenes, short, well-defined chains of thiophene (B33073) units, serve as model compounds for understanding the electronic and structural properties of their polymer analogues. beilstein-journals.org The synthesis of oligothiophenes from 3-propylthiophene-2-carbaldehyde would typically involve iterative cross-coupling reactions to build the chain unit by unit, allowing for precise control over the length and architecture. The presence of the carbaldehyde group offers a versatile handle for post-synthesis functionalization. For instance, it can be converted into a variety of other functional groups through standard organic transformations, enabling the attachment of chromophores, redox-active moieties, or solubilizing groups.

The electronic properties of oligothiophenes are known to be influenced by substituents. beilstein-journals.org While singly bonded groups like alkyls may only cause minor shifts, the introduction of more complex functionalities via the carbaldehyde group could significantly alter the electronic structure. beilstein-journals.org The propyl group at the 3-position helps to ensure solubility of the oligomers in common organic solvents, which is crucial for their processing and characterization.

Polythiophene Synthesis and Structural Characterization

The synthesis of polythiophenes from substituted monomers like this compound can be achieved through several methods, each influencing the final structure and properties of the polymer.

Oxidative polymerization is a common method for synthesizing polythiophenes. This technique typically uses oxidants like iron(III) p-toluenesulfonate or iron(III) chloride. researchgate.net For a monomer such as thiophene-2-carbaldehyde (B41791), polymerization has been successfully achieved using hydrochloric acid as a catalyst in an alcohol solvent. journalskuwait.org This acid-catalyzed method could potentially be applied to the 3-propyl derivative.

However, the presence of certain functional groups can complicate oxidative polymerization. For example, attempts to polymerize N-(3-imidazol-1-ylpropyl)thiophene-3-carboxamide, a molecule with an amide group, using a standard iron oxidant were unsuccessful at room temperature. researchgate.net It is theorized that the amide group, and potentially the imidazole (B134444) moiety, could slow the reaction kinetics. researchgate.net Given the electronic similarity between amide and carbaldehyde groups, similar challenges might arise in the polymerization of this compound, possibly requiring higher temperatures or a greater concentration of the oxidant to proceed effectively. researchgate.net The resulting polymer from an acid-catalyzed polymerization of thiophene-2-carbaldehyde was characterized as consisting of spherical nanoparticles. journalskuwait.org

Living anionic polymerization offers excellent control over molecular weight and results in polymers with narrow molecular weight distributions (MWD). acs.org This method could be applied to a vinyl-containing analog of this compound, such as 2-(3-propyl-2-thienyl)ethene. The anionic polymerization of various 2-vinylthiophene (B167685) derivatives has been successfully demonstrated using initiators like sec-butyllithium (B1581126) (sec-BuLi) in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). acs.org

Studies on 2-vinylthiophene and its derivatives substituted at the 5-position (with methyl, adamantyl, phenyl, and cyano groups) show that living anionic polymerization can produce well-defined polymers with controlled molecular weights and narrow MWDs (Mw/Mn < 1.2). acs.org The reaction proceeds quickly, often reaching complete monomer consumption within minutes. acs.org The choice of initiator and counterion (e.g., Li+, Na+, K+, Cs+) can influence the polymerization, though the effect is sometimes less pronounced than in the polymerization of other monomers like epoxides. acs.orgrsc.org

Table 1: Conditions for Anionic Polymerization of Substituted 2-Vinylthiophenes in THF acs.org

| Monomer Substituent (at 5-position) | Initiator | Temperature (°C) | Time (min) | Mw/Mn |

| None | sec-BuLi | -78 | 5 | 1.14 |

| Methyl | sec-BuLi | -78 | 5 | 1.11 |

| 1-Adamantyl | sec-BuLi | -78 | 5 | 1.10 |

| Phenyl | n-BuLi | -78 | 60 | 1.10 |

| Cyano | K-Naphth | -78 | 60 | 1.13 |

Structure-Property Relationships in Poly(this compound) and Related Polymers

The relationship between the chemical structure of a polymer and its macroscopic properties is fundamental to materials science. nih.gov In polythiophenes, the nature and position of side chains play a critical role in determining the polymer's structure and, consequently, its electronic and optical properties. cmu.edu

For poly(3-alkylthiophenes) (PATs), the length of the alkyl side chain significantly influences the polymer's three-dimensional structure. cmu.edu Structurally well-defined, head-to-tail (HT) coupled PATs demonstrate that longer alkyl side chains (e.g., dodecyl) can lead to more desirable electronic properties. cmu.edu These longer chains are believed to induce a more planar main-chain conformation, which enhances π-conjugation and facilitates macromolecular self-assembly into ordered, self-oriented structures. cmu.edu In the case of poly(this compound), the propyl group at the 3-position would contribute to solubility and influence the inter-chain packing, which affects charge transport.

The introduction of a polar carbaldehyde group at the 2-position would introduce significant interchain dipole-dipole interactions. This is analogous to how polar groups in other polymers, such as the phthalide (B148349) group in poly(arylene ether ketone)s, increase interchain interactions and raise the glass transition temperature. nih.gov These strong interactions could either enhance or disrupt the packing induced by the alkyl chains, leading to complex effects on the polymer's morphology and electronic properties.

Influence of the Propyl and Carbaldehyde Substituents on Polymer Electronic Properties

The electronic properties of polythiophenes, such as the HOMO and LUMO energy levels and the resulting band gap, can be tuned by introducing electron-donating or electron-withdrawing substituents. mdpi.comresearchgate.net The propyl group at the 3-position is an electron-donating group, which generally raises the energy of the Highest Occupied Molecular Orbital (HOMO). mdpi.com In contrast, the carbaldehyde group at the 2-position is an electron-withdrawing group, which tends to lower the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), with a more pronounced effect on the LUMO. mdpi.comnih.gov

The combination of these two opposing groups on the same thiophene ring in poly(this compound) would lead to a push-pull effect. This can result in a narrowing of the band gap compared to unsubstituted polythiophene. nih.gov DFT calculations on substituted polythiophenes have shown that strong electron-withdrawing groups like carboxyl (–COOH) can significantly lower both HOMO and LUMO levels and increase the band gap, while electron-donating groups like methoxy (B1213986) (–OCH3) can reduce the ionization potential. mdpi.com The precise effect of the carbaldehyde group would depend on the balance between its electron-withdrawing strength and the donating effect of the propyl group. This tunability allows for the rational design of materials where the color of light emission and conductivity can be adjusted by the choice of substituents. mdpi.com

Table 2: General Effects of Substituents on Polythiophene Electronic Properties mdpi.com

| Substituent Type | Example | Effect on HOMO Level | Effect on LUMO Level | Effect on Band Gap |

| Electron-Donating | –OCH3, –Alkyl | Increase | Slight Increase/Decrease | Decrease |

| Electron-Withdrawing | –COOH, –CHO | Decrease | Significant Decrease | Decrease/Increase |

Computational and Theoretical Studies of 3 Propylthiophene 2 Carbaldehyde Systems

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying systems like thiophene (B33073) derivatives. mdpi.com DFT calculations can elucidate the fundamental electronic properties of 3-propylthiophene-2-carbaldehyde, offering insights into its behavior.

The electronic behavior of this compound is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net

Table 1: Hypothetical Electronic Properties of this compound based on DFT Calculations on Analogous Compounds

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates good electron-donating capability, important for reactions with electrophiles. |

| LUMO Energy | Relatively low | Indicates good electron-accepting capability, important for reactions with nucleophiles. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity, crucial for potential applications in materials science. |

| Dipole Moment | Non-zero | The molecule is polar, which influences its solubility and intermolecular interactions. |

This table is illustrative and based on general principles and data from related thiophene derivatives. Specific values would require dedicated DFT calculations.

DFT calculations can also be used to predict the reactivity of this compound. By analyzing the electron distribution and the energies of the molecular orbitals, one can identify the most likely sites for electrophilic and nucleophilic attack. The electron-rich thiophene ring is susceptible to electrophilic substitution, while the carbonyl carbon of the aldehyde group is an electrophilic site prone to nucleophilic attack. numberanalytics.com

Furthermore, DFT can be employed to simulate various spectroscopic properties, such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. mdpi.comresearchgate.net Calculated vibrational frequencies can be compared with experimental IR spectra to confirm the molecular structure. mdpi.com Theoretical UV-Vis spectra can help in understanding the electronic transitions between molecular orbitals.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can be used to map out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms and the identification of transition states. For reactions involving this compound, such as its polymerization or its participation in condensation reactions, theoretical calculations can provide valuable mechanistic insights.

For example, in the Vilsmeier-Haack formylation of thiophene, which is a method to introduce the aldehyde group, the reaction is known to proceed through a two-step mechanism involving an electrophilic aromatic substitution. smolecule.com The stability of the intermediate sigma complex can be evaluated computationally. Similarly, for reactions like the Grignard reaction at the carbonyl group, the transition state, which often involves a six-membered ring, can be modeled to understand the reaction kinetics and stereoselectivity. wikipedia.org

While specific transition state analyses for reactions of this compound are not documented, the methodologies applied to other thiophene derivatives could be readily adapted. This would involve calculating the energies of reactants, intermediates, transition states, and products to construct a reaction energy profile.

Polymer Conformation and Electronic Properties Modeling

The polymer derived from this compound, poly(this compound), is expected to have interesting electronic and conformational properties. Computational modeling can be used to predict these properties.

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational behavior of polymers. By simulating the movement of atoms and molecules over time, MD can provide insights into how polymer chains fold and pack in different environments. Studies on the closely related poly(3-hexylthiophene) (P3HT) have used atomistic and coarse-grained MD simulations to investigate the conformation of single polymer chains as a function of temperature, revealing the formation of bundle and toroid structures. mdpi.com Similar simulations for poly(this compound) would help in understanding how the propyl and carbaldehyde substituents influence the polymer's morphology.

The electronic properties of the polymer, such as its bandgap and charge transport characteristics, can be investigated using quantum chemical calculations on oligomers of increasing length. The presence of the carbaldehyde group is expected to influence the electronic properties of the polymer, potentially leading to a lower bandgap compared to poly(3-propylthiophene). The synthesis of poly(thiophene-2-carbaldehyde) has been reported, and its properties have been characterized, providing an experimental basis for comparison with theoretical models. researchgate.netjournalskuwait.org

In Silico Design of Novel this compound Derivatives

In silico design involves the use of computational methods to design and screen novel molecules with desired properties before their actual synthesis. This approach can significantly accelerate the discovery of new materials and compounds with specific applications.

Starting from the this compound scaffold, new derivatives can be designed by introducing different functional groups at various positions on the thiophene ring or by modifying the propyl and carbaldehyde moieties. For each designed derivative, computational tools can be used to predict its electronic, optical, and chemical properties. This allows for a virtual screening of a large library of compounds to identify the most promising candidates for a particular application, such as in organic electronics or as intermediates in medicinal chemistry. techscience.comresearchgate.netresearchgate.net

For instance, if the goal is to develop a material with a smaller HOMO-LUMO gap for use in organic solar cells, different electron-donating and electron-withdrawing groups can be computationally attached to the this compound backbone, and the resulting effect on the electronic structure can be calculated. This rational design approach, guided by theoretical predictions, can save significant time and resources in the laboratory.

Advanced Analytical Methodologies for Characterization and Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Propylthiophene-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, shows characteristic signals that can be extrapolated to understand the spectrum of this compound. mdpi.com For instance, the aldehydic proton (CHO) typically appears as a singlet at approximately 9.70 ppm. mdpi.com The protons of the propyl group exhibit distinct signals: a triplet for the terminal methyl (CH₃) protons around 0.98 ppm, a multiplet for the central methylene (B1212753) (CH₂) protons between 1.61 and 1.83 ppm, and a triplet for the methylene protons adjacent to the thiophene (B33073) ring at about 2.77 ppm. mdpi.com The thiophene ring proton gives a singlet at 7.06 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insights into the carbon framework. oregonstate.edu The aldehydic carbon (C=O) is typically observed downfield around 184.5 ppm. mdpi.comoregonstate.eduwisc.edu The carbons of the thiophene ring resonate in the aromatic region, with the carbon bearing the aldehyde group appearing around 144.4 ppm and the carbon with the propyl group at approximately 151.9 ppm. mdpi.com The other thiophene ring carbons show signals at about 136.1 and 123.8 ppm. mdpi.com The propyl group carbons are found upfield: the CH₂ group attached to the ring around 31.8 ppm, the next CH₂ group at about 24.5 ppm, and the terminal CH₃ carbon at approximately 13.6 ppm. mdpi.com

Quantitative NMR (qNMR): While specific qNMR studies on this compound are not detailed in the provided results, this technique can be employed for the precise determination of purity and concentration by integrating the signals of the analyte against a certified internal standard.

Table 1: ¹H NMR Spectroscopic Data for a Related Thiophene Derivative mdpi.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.70 | Singlet (s) | - |

| Thiophene-H | 7.06 | Singlet (s) | - |

| -CH₂- (adjacent to ring) | 2.77 | Triplet (t) | 7.4 |

| -CH₂- | 1.61-1.83 | Multiplet (m) | - |

| -CH₃ | 0.98 | Triplet (t) | 7.2 |

Table 2: ¹³C NMR Spectroscopic Data for a Related Thiophene Derivative mdpi.com

| Carbon | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 184.5 |

| C-propyl (on ring) | 151.9 |

| C-aldehyde (on ring) | 144.4 |

| Thiophene-C | 136.1 |

| Thiophene-C | 123.8 |

| -CH₂- (adjacent to ring) | 31.8 |

| -CH₂- | 24.5 |

| -CH₃ | 13.6 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a similar compound, thiophene-2-carbaldehyde (B41791), shows a strong carbonyl (C=O) stretching vibration at 1665 cm⁻¹. researchgate.net This characteristic peak is a key indicator of the aldehyde group. Other significant absorptions include C-H stretching vibrations from the propyl group and the thiophene ring, typically appearing in the range of 2850-3100 cm⁻¹, and C-S stretching vibrations from the thiophene ring at lower wavenumbers. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Thiophene derivatives typically exhibit absorption maxima (λmax) due to π-π* transitions. researchgate.net While specific UV-Vis data for this compound is not available in the search results, related thiophene-based dyes show absorption maxima in the visible region, often above 500 nm, indicating extended conjugation. ekb.eg The position of the λmax is sensitive to the solvent polarity. ekb.eg

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₁₀OS), the expected molecular weight is approximately 154.23 g/mol . chemeo.com High-Resolution Mass Spectrometry (HR-MS) would provide a highly accurate mass measurement, confirming the elemental composition. rsc.org Electrospray Ionization (ESI-MS) is a soft ionization technique that would likely show the protonated molecule [M+H]⁺ at m/z 155. rsc.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile compounds. A reverse-phase (RP) HPLC method can be employed for the separation and purity determination of related compounds like 3-methylthiophene-2-carbaldehyde. sielc.com Such a method would typically use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The retention time and peak purity can be used to assess the identity and purity of this compound.

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. It excels in separating components from a complex mixture and providing quantitative and qualitative information. In a typical GC analysis, the sample is volatilized and introduced into a carrier gas stream (mobile phase), which carries it through a capillary column (stationary phase). The separation is based on the differential partitioning of the analytes between the two phases. Compounds with higher volatility and weaker interactions with the stationary phase elute faster.

The choice of the capillary column is critical. For a moderately polar compound like this compound, a column with a mid-polarity stationary phase, such as one containing a percentage of phenyl and methylpolysiloxane, is often suitable. Detection is commonly performed using a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification. mdpi.com GC-MS is particularly powerful, as it provides both the retention time (a characteristic of the compound under specific conditions) and a mass spectrum, which acts as a molecular fingerprint. mdpi.comnih.gov

The retention index (RI) is a standardized measure used to convert retention times into system-independent constants. For the related compound 3-Propylthiophene (B73865), experimental Kovats retention indices on a standard non-polar column are reported to be in the range of 943-946. nih.gov It is expected that the aldehyde functional group in this compound would increase its retention index on such a column due to increased polarity and boiling point.

Table 1: GC Retention Data for Related Thiophene Compounds

| Compound | Retention Index (Non-Polar Column) | Analytical Technique |

| 3-Propylthiophene | 943 - 946 | GC-MS |

| 3-Bromothiophene-2-carbaldehyde | Not Reported | GC-MS |

Advanced Characterization of Derived Materials

The aldehyde functionality of this compound allows it to serve as a monomer for the synthesis of novel conjugated polymers. These poly(this compound) materials possess unique electronic and physical properties that are highly dependent on their molecular structure and solid-state organization. A thorough characterization of these derived materials is essential to establish structure-property relationships.

Molecular Weight Distribution Analysis (e.g., Gel Permeation Chromatography)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. researchgate.net The analysis provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. nih.gov